2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone
Description
The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone features a triazolo-pyridazine core substituted with a 4-chlorophenyl group at position 3 and a thioether-linked 4-methoxyphenyl ethanone moiety at position 4.
Key structural attributes influencing its reactivity and biological interactions include:
- Thioether linkage: May improve membrane permeability compared to oxygen-based linkages.
- 4-Methoxyphenyl ethanone: The methoxy group contributes electron-donating properties, which could modulate solubility and intermolecular interactions.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-27-16-8-4-13(5-9-16)17(26)12-28-19-11-10-18-22-23-20(25(18)24-19)14-2-6-15(21)7-3-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNHAXIDWWHLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex heterocyclic structure that incorporates both triazole and pyridazine moieties. These structural features contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's chemical formula is , and it features a triazolo-pyridazin core with a thioether linkage. This unique structure is believed to enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a broad spectrum of biological activities, including:
- Antibacterial : Compounds with triazole rings have shown significant antibacterial properties against various strains, including drug-resistant bacteria.
- Antifungal : The triazole moiety is well-known for its antifungal activity, particularly in clinical applications.
- Anticancer : Recent studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation through various mechanisms.
Antibacterial Activity
A study conducted on triazole-thioether hybrids indicated that these compounds exhibit potent antibacterial activity. For instance, derivatives similar to the compound showed minimum inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin and ciprofloxacin against resistant strains of Staphylococcus aureus .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (μM) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.046 | |
| Compound B | E. coli | 0.125 | |
| Compound C | Pseudomonas aeruginosa | 0.68 |
Antifungal Activity
Triazole derivatives are also noted for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens through inhibition of ergosterol synthesis.
Anticancer Potential
Recent investigations into the anticancer properties of triazole-containing compounds have revealed their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation .
Case Study: Triazole Derivatives in Cancer Treatment
In a study involving various triazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, disrupting metabolic pathways critical for bacterial and fungal survival.
- Receptor Modulation : Some derivatives may interact with specific receptors involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Analog: 2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (AG01AQFE)
Compound ID : AG01AQFE (CAS: 1204296-37-6)
- Molecular Formula : C₁₄H₁₅N₅O₂ (vs. target compound’s likely formula: C₁₉H₁₄ClN₅O₂S).
- Key Differences: Substituents: AG01AQFE has a 4-methoxyphenyl group (vs. 4-chlorophenyl in the target) and an ethanamine group linked via oxygen (vs. thioether-linked ethanone). Functional Groups: The oxygen-based linkage and primary amine in AG01AQFE contrast with the sulfur and ketone groups in the target compound.
Physicochemical and Toxicological Comparison :
Implications :
- The 4-chlorophenyl group in the target compound may enhance lipophilicity and resistance to oxidative metabolism compared to AG01AQFE’s 4-methoxyphenyl group.
- The thioether linkage could increase membrane permeability but may also elevate hepatotoxicity risks compared to oxygen-based linkages.
Heterocyclic Amines with Carcinogenic Potential: IQ-Class Compounds
Example: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- Structural Contrast: IQ compounds contain fused imidazole and quinoline rings, unlike the triazolo-pyridazine core of the target compound.
- Toxicity: IQ is classified as a Group 2A carcinogen by IARC due to DNA adduct formation and mutagenicity .
Relevance to Target Compound :
- No direct evidence links the target compound to carcinogenicity, but structural analogs like AG01AQFE are flagged for acute toxicity and organ damage .
Pharmacologically Active Pyrazoline Derivatives
Example : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
Comparison with Target Compound :
- Shared Features : Both compounds incorporate methoxyphenyl groups and heterocyclic cores.
- Divergence : The pyrazoline-benzothiazole system in the analog differs from the triazolo-pyridazine-thioether system in the target, leading to distinct electronic profiles and target affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
